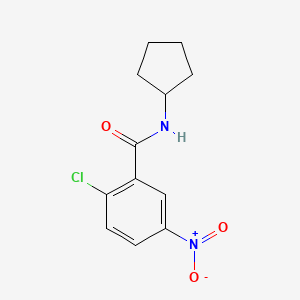

2-chloro-N-cyclopentyl-5-nitrobenzamide

Overview

Description

2-chloro-N-cyclopentyl-5-nitrobenzamide is an organic compound with the molecular formula C12H13ClN2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-5-nitrobenzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common synthetic route is as follows:

Nitration: The starting material, 2-chlorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-5-nitrobenzene.

Amide Formation: The nitro compound is then reacted with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Nitration: Large-scale nitration of 2-chlorobenzene using industrial nitration units.

Amide Coupling: The nitro compound is then subjected to amide coupling with cyclopentylamine using industrial reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Reduction: 2-amino-N-cyclopentyl-5-nitrobenzamide.

Substitution: 2-hydroxy-N-cyclopentyl-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-cyclopentyl-5-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biological pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

2-chloro-N-cyclopentyl-5-nitrobenzamide can be compared with other similar compounds, such as:

2-chloro-N-cyclopentyl-4-nitrobenzamide: Similar structure but with the nitro group in the 4-position instead of the 5-position.

2-chloro-5-nitrobenzamide: Lacks the cyclopentyl group, making it less bulky and potentially less selective in its biological activity.

Uniqueness

The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, potentially enhancing its selectivity and potency in biological applications compared to its analogs.

Biological Activity

2-chloro-N-cyclopentyl-5-nitrobenzamide is an organic compound with significant potential in biological applications, particularly due to its structural features that influence its interaction with biological systems. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃ClN₂O₃

- Molecular Weight : 270.69 g/mol

- Structural Features :

- A nitro group () that can undergo bioreduction.

- A chloro group () which can participate in substitution reactions.

- A cyclopentyl group that influences steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The nitro group can be reduced to form reactive intermediates that may affect cellular components, leading to various biological responses. The compound may also inhibit certain enzymes or receptors involved in inflammation and microbial growth, suggesting potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies suggest that the compound can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate pathways involved in inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies and Experimental Data

- Antimicrobial Activity : In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : In animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent.

- Mechanistic Insights : The nitro group undergoes bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, thereby influencing cellular signaling pathways related to inflammation and infection.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-N-cyclohexyl-5-nitrobenzamide | Cyclohexyl instead of cyclopentyl | Similar antimicrobial activity |

| 2-chloro-5-nitrobenzamide | Lacks cyclopentyl group | Less selective in biological activity |

| 2-chloro-N-cyclooctyl-5-nitrobenzamide | Cyclooctyl group | Enhanced potency due to larger size |

The presence of the cyclopentyl group in this compound provides unique steric and electronic properties that may enhance selectivity and potency compared to its analogs.

Properties

IUPAC Name |

2-chloro-N-cyclopentyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-11-6-5-9(15(17)18)7-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUHUCPROQJYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351826 | |

| Record name | 2-chloro-N-cyclopentyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329939-84-6 | |

| Record name | 2-chloro-N-cyclopentyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.